4-(thiophen-3-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a thiophene ring, a trifluoromethyl phenyl group, and an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the thiophene and trifluoromethyl phenyl precursors, which are then subjected to a series of reactions including cyclization, reduction, and functional group modifications. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and efficiency, and implementing purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the octahydroquinoline core can be reduced to alcohols.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols .
Scientific Research Applications
4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: Similar structure but with a thiophene ring at a different position.
4-(THIOPHEN-3-YL)-1-[4-(METHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of 4-(THIOPHEN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its combination of a thiophene ring, a trifluoromethyl phenyl group, and an octahydroquinoline core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H16F3NO2S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-thiophen-3-yl-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C20H16F3NO2S/c21-20(22,23)13-4-6-14(7-5-13)24-16-2-1-3-17(25)19(16)15(10-18(24)26)12-8-9-27-11-12/h4-9,11,15H,1-3,10H2 |
InChI Key |
XPMWCWZZJFBEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)C(F)(F)F)C4=CSC=C4)C(=O)C1 |
Origin of Product |
United States |
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